Cas no 853-39-4 (Decafluorobenzophenone)

Decafluorobenzophenone (C13F10O) is a highly fluorinated aromatic ketone characterized by its exceptional thermal and chemical stability. The perfluorinated structure imparts strong electron-withdrawing properties, making it useful as an intermediate in organic synthesis, particularly in the preparation of advanced materials and pharmaceuticals. Its high fluorine content contributes to enhanced resistance to oxidation and degradation, even under harsh conditions. The compound's low polarizability and hydrophobic nature also make it suitable for applications in specialty coatings and electronic materials. Decafluorobenzophenone is valued for its predictable reactivity and compatibility with fluorinated systems, offering reliable performance in demanding chemical environments.
Decafluorobenzophenone structure
Decafluorobenzophenone structure
商品名:Decafluorobenzophenone
CAS番号:853-39-4
MF:C13F10O
メガワット:362.122538566589
MDL:MFCD00000295
CID:83136
PubChem ID:24846557

Decafluorobenzophenone 化学的及び物理的性質

名前と識別子

    • Decafluorobenzophenone
    • bis(2,3,4,5,6-pentafluorophenyl)Methanone
    • Perfluorobenzophenone
    • Bis(perfluorophenyl)methanone
    • Benzophenone, decafluoro-
    • Methanone, bis(pentafluorophenyl)-
    • WWQLXRAKBJVNCC-UHFFFAOYSA-N
    • Decafluorobenzophenone, 97%
    • Q63395717
    • di2,3,4,5,6-pentafluorophenyl ketone
    • C13F10O
    • decafluorbenzophenon
    • NSC96914
    • Perfluorobenzophenone, 98%
    • KM2313
    • SBB0125
    • Benzophenone, decafluoro- (6CI, 7CI, 8CI)
    • Bis(2,3,4,5,6-pentafluorophenyl)methanone (ACI)
    • Methanone, bis(pentafluorophenyl)- (9CI)
    • NSC 96914
    • AS-41149
    • NSC-96914
    • EINECS 212-717-8
    • SCHEMBL661258
    • DTXCID20156992
    • Decafluorobenzophenone, Perfluorobenzophenone
    • D1631
    • NS00042484
    • MFCD00000295
    • AKOS007930379
    • CHEMBL2001102
    • NCI60_042160
    • DTXSID60234501
    • Bis(2,3,4,5,6-pentafluorophenyl)methanone #
    • DB-056863
    • methanone, bis(2,3,4,5,6-pentafluorophenyl)-
    • SY048898
    • 853-39-4
    • MDL: MFCD00000295
    • インチ: 1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17
    • InChIKey: WWQLXRAKBJVNCC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F
    • BRN: 2066476

計算された属性

  • せいみつぶんしりょう: 361.97900
  • どういたいしつりょう: 361.978947
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.6684 (estimate)
  • ゆうかいてん: 90-95 °C (lit.)
  • ふってん: 206
  • フラッシュポイント: 137.4 °C
  • すいようせい: Soluble in methanol. Insoluble in water.
  • あんていせい: Stable. Incompatible with strong oxidising agents.
  • PSA: 17.07000
  • LogP: 4.30860
  • ようかいせい: 未確定

Decafluorobenzophenone セキュリティ情報

  • 危害声明: Irritant
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S37/39-S26
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38

Decafluorobenzophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

Decafluorobenzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1631-1G
Decafluorobenzophenone
853-39-4 >98.0%(GC)
1g
¥565.00 2024-04-15
eNovation Chemicals LLC
D748936-5g
DECAFLUOROBENZOPHENONE
853-39-4 98.0%
5g
$210 2024-06-07
Chemenu
CM100891-25g
bis(perfluorophenyl)methanone
853-39-4 95%
25g
$469 2022-06-10
TRC
D209908-1g
Decafluorobenzophenone
853-39-4
1g
$ 95.00 2022-06-05
Apollo Scientific
PC2140-1g
Decafluorobenzophenone
853-39-4 97%
1g
£55.00 2025-02-21
Alichem
A019119359-5g
Bis(perfluorophenyl)methanone
853-39-4 95%
5g
$174.24 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
101893-5G
Decafluorobenzophenone
853-39-4
5g
¥2414.73 2023-12-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EF096-1g
Decafluorobenzophenone
853-39-4 98.0%(GC)
1g
¥542.0 2022-05-30
BAI LING WEI Technology Co., Ltd.
153255-1G
Decafluorobenzophenone, 98%
853-39-4 98%
1G
¥ 349 2021-07-08
TRC
D209908-250mg
Decafluorobenzophenone
853-39-4
250mg
$64.00 2023-05-18

Decafluorobenzophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
The synthesis and rearrangement reactions of 2,3,4,5,6-pentafluorobenzyl methyl sulfoxide and 1,1-bis(pentafluorophenyl)methyl methyl sulfoxide
Brooke, Gerald M.; et al, Journal of Fluorine Chemistry, 1988, 41(2), 263-75

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Antimony pentafluoride ;  10 h, 200 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Formation of polyfluorofluorenes in the reactions of perfluoro-1,1-diphenylalkanes with antimony pentafluoride
Mezhenkova, Tatyana V.; et al, Journal of Fluorine Chemistry, 2018, 207, 59-66

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 rt; 36 h, rt; 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
The Tris(pentafluorophenyl)methylium Cation: Isolation and Reactivity
Hoffmann, Kurt F. ; et al, Angewandte Chemie, 2022, 61(28),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 h, reflux
リファレンス
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds
Lorea, Benat; et al, Organic Letters, 2023, 25(48), 8590-8595

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Antimony pentafluoride ;  5 h, 22 °C
2.1 Reagents: Antimony pentafluoride ;  10 h, 200 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Formation of polyfluorofluorenes in the reactions of perfluoro-1,1-diphenylalkanes with antimony pentafluoride
Mezhenkova, Tatyana V.; et al, Journal of Fluorine Chemistry, 2018, 207, 59-66

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Antimony pentafluoride
1.2 Reagents: Water
リファレンス
Antimony(V) fluoride
Olah, George A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Antimony pentafluoride
1.2 Catalysts: Water
リファレンス
Antimony(V) Fluoride
Olah, George A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Toluene ;  5 min, rt; 5 h, 110 °C
リファレンス
Alcohols oxidation by oxygen O2 in presence of vanadoheteropoly acid (H5PMo10V2O40) as green catalyst
Norouzi, M.; et al, International Journal of ChemTech Research, 2010, 2(3), 1666-1672

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Silver fluoride Solvents: Propionitrile ;  1 h, rt
1.2 4 h, rt; 12 h, 75 - 80 °C
リファレンス
Silver compounds in synthetic chemistry. Part 2. A convenient synthesis of 2,3,4,5,6-pentafluorophenones, C6F5COR, from pentafluorophenylsilver, AgC6F5, and the corresponding acid chlorides, RCOCl
Kremlev, Mikhail M.; et al, Journal of Fluorine Chemistry, 2005, 126(9-10), 1327-1331

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Organothallium compounds. XIV. Thermal decomposition of some polyfluorobenzoatobis(polyfluorophenyl)thallium(III) compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1978, 31(8), 1709-24

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide
2.1 -
リファレンス
The synthesis and rearrangement reactions of 2,3,4,5,6-pentafluorobenzyl methyl sulfoxide and 1,1-bis(pentafluorophenyl)methyl methyl sulfoxide
Brooke, Gerald M.; et al, Journal of Fluorine Chemistry, 1988, 41(2), 263-75

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Organothallium compounds. XIV. Thermal decomposition of some polyfluorobenzoatobis(polyfluorophenyl)thallium(III) compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1978, 31(8), 1709-24

Decafluorobenzophenone Raw materials

Decafluorobenzophenone Preparation Products

Decafluorobenzophenone 関連文献

Decafluorobenzophenoneに関する追加情報

Decafluorobenzophenone (CAS No. 853-39-4): A Comprehensive Overview in Modern Chemical Research

Decafluorobenzophenone, with the chemical formula C14F10O, is a fluorinated aromatic compound characterized by its high molecular weight and unique electronic properties. Its CAS number, CAS No. 853-39-4, distinguishes it as a specific entity within the vast landscape of organic chemistry. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis, material science, and advanced chemical research.

The structural integrity of Decafluorobenzophenone is defined by its benzophenone core, which is extensively fluorinated, resulting in a highly electron-deficient system. This fluorination pattern imparts exceptional stability and reactivity, making it a valuable intermediate in various synthetic pathways. The compound's high dipole moment and low solubility in polar solvents contribute to its utility in non-covalent interactions and supramolecular chemistry.

In the realm of pharmaceutical research, Decafluorobenzophenone has been explored as a key building block for the development of novel therapeutic agents. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitates the construction of complex molecular architectures. Recent studies have highlighted its role in synthesizing bioactive molecules with potential applications in anti-inflammatory and anticancer therapies. The fluorine atoms enhance metabolic stability and binding affinity, which are critical factors in drug design.

The material science applications of Decafluorobenzophenone are equally compelling. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and electronics industries. Additionally, the compound's fluorescence properties have been leveraged in the development of organic light-emitting diodes (OLEDs) and sensors. The extended conjugation system and electron-withdrawing fluorine substituents optimize its photophysical characteristics, enabling efficient light emission and detection.

The synthesis of Decafluorobenzophenone typically involves multi-step fluorination processes, often employing reagents like hydrogen fluoride or Selectfluor®. These methods require precise control to achieve high regioselectivity and yield. Advances in catalytic systems have further refined these processes, reducing waste and improving efficiency. For instance, transition metal-catalyzed fluorination reactions have enabled the introduction of fluorine atoms at specific positions on the benzophenone ring with minimal side products.

The computational chemistry of Decafluorobenzophenone has also seen significant advancements. Density functional theory (DFT) calculations provide insights into its electronic structure and reactivity. These studies have revealed that the compound exhibits strong π-stacking interactions due to its rigid planar geometry, which is crucial for understanding its behavior in supramolecular assemblies. Such computational insights are invaluable for designing novel materials and drugs with tailored properties.

In conclusion, Decafluorobenzophenone (CAS No. 853-39-4) stands as a cornerstone molecule in modern chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceutical synthesis, material science, and advanced chemical applications. As research continues to uncover new methodologies for its synthesis and utilization, its importance is poised to grow even further.

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